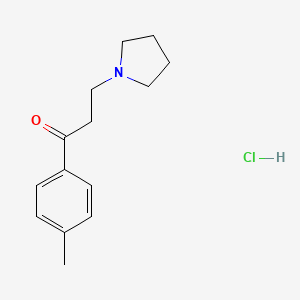
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
描述
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, also known as 4-MPD, is a synthetic stimulant drug that is chemically related to cathinone, a naturally occurring stimulant found in the khat plant. 4-MPD is a white crystalline powder that is typically sold in the form of tablets, capsules, or powder. It is known to produce effects such as euphoria, increased energy, and heightened alertness.
作用机制
The exact mechanism of action of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
The use of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has been shown to produce a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose into the bloodstream, which can lead to a decrease in appetite and weight loss.
实验室实验的优点和局限性
The use of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride in lab experiments has several advantages, including its low cost and availability. However, its use is also limited by its potential for abuse and the lack of information on its long-term effects.
未来方向
There are several future directions for research on 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of research is the development of new synthetic stimulants with fewer side effects and a lower potential for abuse. Additionally, further studies are needed to determine the long-term effects of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride use on the brain and body.
In conclusion, 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, also known as 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, is a synthetic stimulant drug that has been the subject of scientific research due to its potential as a new psychoactive substance. Its synthesis method involves the reaction of 4-methylpropiophenone with pyrrolidine and hydrochloric acid. The exact mechanism of action of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. The use of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has been shown to produce a number of biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for research on 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, including its potential as a treatment for depression and other mood disorders, the development of new synthetic stimulants, and further studies on its long-term effects.
科学研究应用
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has been the subject of scientific research due to its potential as a new psychoactive substance. Studies have been conducted to investigate its chemical properties, pharmacological effects, and potential medical applications.
属性
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-12-4-6-13(7-5-12)14(16)8-11-15-9-2-3-10-15;/h4-7H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSEHXSSHJUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243085 | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
CAS RN |
97635-24-0 | |
| Record name | 1-Propanone, 1-(4-methylphenyl)-3-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97635-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097635240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine](/img/structure/B1623112.png)










![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)

